1-(2,1-benzoxazol-5-yl)methanamine hydrochloride
Description
Contextualization within Benzoxazole Chemistry and Biological Relevance
Historical Development of Benzoxazole Scaffolds in Research
The history of benzoxazole chemistry dates back to the 19th century, with continuous development in synthetic methodologies. globalresearchonline.net Initially explored for their properties as dyes and optical brighteners, the biological potential of benzoxazoles became a major focus in the 20th century. wikipedia.org Traditional synthesis often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. mdpi.com Modern synthetic advancements have introduced milder and more efficient methods, including microwave-assisted synthesis and the use of various catalysts, expanding the accessible chemical space of benzoxazole derivatives. nih.govjocpr.com This has facilitated the creation of extensive libraries of compounds for biological screening.
Significance of the 2,1-Benzoxazole Isomer and its Core Structure
The compound in focus, 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride, features the less common 2,1-benzoxazole isomer, also known as anthranil. Unlike the more extensively studied 1,3-benzoxazole, the 2,1-benzisoxazole structure possesses a labile N-O bond, making it a versatile synthon for the preparation of other complex molecules, such as 2-aminoarylketones. nih.gov This reactivity opens up unique synthetic pathways. Research into 3-substituted-2,1-benzisoxazoles has revealed potential antimicrobial and antiplasmodial activities, highlighting the therapeutic promise of this specific isomeric scaffold. The synthesis of 2,1-benzisoxazoles can be achieved through various methods, including the transformation of aryl azides and the cyclization of nitroarenes. nih.govorganic-chemistry.org
The methanamine group (-CH2NH2) is a fundamental functional group in organic chemistry and plays a crucial role in the biological activity of many compounds. wikipedia.org As the simplest primary amine, its presence can significantly influence a molecule's physicochemical properties. wikipedia.org The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
The primary amine of the methanamine moiety is a key site for molecular interactions. It can act as a hydrogen bond donor, a crucial interaction for binding to biological targets like proteins and enzymes. brainly.com The nitrogen atom's lone pair of electrons also allows it to act as a hydrogen bond acceptor. These hydrogen bonding capabilities are fundamental to the specific recognition of drug molecules by their biological receptors. cambridgemedchemconsulting.com Furthermore, the amine group is basic and will be protonated at physiological pH, carrying a positive charge. This charge can facilitate electrostatic interactions with negatively charged residues in a binding pocket, such as aspartate or glutamate.
While direct research on this compound is not extensively documented in publicly available literature, the broader research on benzoxazoles provides a roadmap for potential future investigations.
Current Academic Research Trajectories and Unexplored Avenues
Identified Research Gaps and Challenges
A significant portion of benzoxazole research has concentrated on the 1,3-isomer, leaving the full potential of the 2,1-isomer relatively unexplored. A key research gap is the systematic evaluation of the biological activities of a diverse range of 2,1-benzoxazole derivatives. The inherent reactivity of the N-O bond in the 2,1-benzisoxazole ring presents both a synthetic opportunity and a stability challenge that requires further investigation. Understanding the structure-activity relationships (SAR) for this class of compounds is another critical area for future research. For instance, studies on 2-substituted benzoxazoles have shown that modifications at the C-2 and C-5 positions can significantly impact biological activity. mdpi.com Similar systematic studies are needed for the 2,1-benzoxazole scaffold.
Potential as a Research Probe or Chemical Tool
Given the foundational structure of this compound, it holds potential as a valuable research probe or a building block for more complex molecules. The primary amine of the methanamine moiety provides a convenient handle for further chemical modifications, allowing for the attachment of fluorescent tags, affinity labels, or other functional groups. This would enable its use in chemical biology to investigate biological pathways or to identify and validate new drug targets. The 2,1-benzoxazole core itself could serve as a unique scaffold for the development of novel inhibitors or modulators of biological processes, leveraging its distinct electronic and steric properties compared to the more common 1,3-isomer.
Data on Related Benzoxazole Derivatives
Due to the limited availability of specific data for this compound, the following tables present illustrative data for related benzoxazole compounds to provide context on their potential biological activities.
Table 1: Antiproliferative Activity of Selected 2,5-Disubstituted Benzoxazole Derivatives Note: This data is for 1,3-benzoxazole derivatives and is intended to be illustrative of the potential for this class of compounds.
| Compound ID | Substituent at C-2 | Substituent at C-5 | Target Cell Line | IC50 (µM) |
|---|---|---|---|---|
| 30 | 4-(N,N-diethylethoxy)phenyl | H | NCI-H460 | 1.7 mdpi.com |
| 33 | 4-(morpholin-4-ylethoxy)phenyl | H | NCI-H460 | 1.1 mdpi.com |
| 40 | 4-(N,N-diethylethoxy)phenyl | Cl | NCI-H460 | 0.4 mdpi.com |
| 47 | 4-(piperidin-1-ylethoxy)phenyl | Cl | NCI-H460 | 1.3 mdpi.com |
Data sourced from a study on novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com
Table 2: Antibacterial Activity of Selected Benzoxazole Derivatives Note: This data is for 1,3-benzoxazole derivatives and is intended to be illustrative of the potential for this class of compounds.
| Compound ID | Substituent at C-2 | Bacterial Strain | MIC (µg/mL) |
|---|---|---|---|
| 29 | 4-(N,N-diethylethoxy)phenyl | E. faecalis | 1 mdpi.com |
| 47 | 4-(piperidin-1-ylethoxy)phenyl | P. aeruginosa | 0.25 mdpi.com |
| 47 | 4-(piperidin-1-ylethoxy)phenyl | E. faecalis | 0.5 mdpi.com |
Data sourced from a study on novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com
Structure
3D Structure of Parent
Properties
CAS No. |
2731011-14-4 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2,1-benzoxazol-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-8-7(3-6)5-11-10-8;/h1-3,5H,4,9H2;1H |
InChI Key |
DHKFAWXBZSCTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC=C2C=C1CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2,1 Benzoxazol 5 Yl Methanamine Hydrochloride
Retrosynthetic Analysis and Key Precursors for the 2,1-Benzoxazole Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride, the primary disconnection involves the aminomethyl side chain and the formation of the benzoxazole (B165842) ring.
Strategies for Benzoxazole Ring Formation
The 2,1-benzoxazole (also known as anthranil) ring is a key structural motif. Its synthesis can be approached through several disconnection strategies, primarily involving the formation of the N-O bond or the closure of the oxazole (B20620) ring onto a benzene (B151609) precursor. Common strategies often start from ortho-substituted nitroarenes or aminophenols. rsc.org
One prevalent method involves the intramolecular cyclization of an ortho-substituted phenol. For instance, the condensation of an o-aminophenol with various carbonyl compounds is a traditional and widely used approach to form the benzoxazole ring. nih.gov Modern variations of this strategy employ a range of catalysts to improve efficiency and reaction conditions.
Another key retrosynthetic disconnection points towards an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence. This approach starts from anilide precursors derived from 2-fluoroanilines, which upon deprotonation, cyclize to form the benzoxazole ring. semanticscholar.org
Introduction of the Amine Side Chain at the C-5 Position
The introduction of the (aminomethyl) group at the C-5 position is a critical step. Retrosynthetically, this group can be derived from several functional group precursors, allowing for flexibility in the synthetic design. Key precursors at the C-5 position of a benzoxazole or a precursor to the benzoxazole ring include:
Nitro group (-NO₂): A nitro group can be readily introduced onto the aromatic ring via nitration and subsequently reduced to an amino group, which can then be further elaborated. The synthesis of 5-nitro-1,3-benzoxazole derivatives has been reported as a route to functionalized benzoxazoles. researchgate.net
Cyano group (-CN): A nitrile is a versatile precursor that can be reduced to a primary amine. The synthesis of 2-cyanobenzothiazoles, a related heterocyclic system, has been achieved via Pd-catalyzed/Cu-assisted C-H functionalization, suggesting a possible route for 5-cyanobenzoxazoles. researchgate.netnih.gov
Carboxylic acid or ester group (-COOH / -COOR): These functional groups can be reduced to the corresponding primary alcohol, which can then be converted to the amine. The synthesis of methyl 2-aminobenzoxazole-5-carboxylate is a known procedure. researchgate.net
Aldehyde group (-CHO): An aldehyde can be converted to the aminomethyl group via reductive amination.
Classical and Modern Synthetic Routes to this compound
The synthesis of this compound is typically achieved through a multi-step process that combines the formation of the benzoxazole ring with the functionalization at the C-5 position.
Multi-Step Synthesis Approaches
A common multi-step approach involves the initial construction of a 5-substituted benzoxazole, followed by the transformation of the substituent into the aminomethyl group. For example, a plausible synthetic route could start from a 2,4-disubstituted phenol.
One potential pathway begins with the nitration of a suitable phenol derivative to introduce a nitro group at the position that will become C-5 of the benzoxazole ring. This nitro-substituted precursor can then undergo cyclization to form the 5-nitrobenzoxazole. Subsequent reduction of the nitro group to an amine, followed by conversion to a nitrile and its reduction, or direct reduction of a carboxylic acid derivative, would yield the target aminomethyl side chain. Finally, treatment with hydrochloric acid would afford the desired hydrochloride salt.
A patent for a related compound, 6-(N-methyl-N'-3-phenylpropylamino)-2-benzoxazole keto hydrochloride, describes a multi-step synthesis starting from 6-amino-2-benzoxazolone. google.com This involves a reductive amination with 3-phenylpropanal, followed by N-methylation and salt formation. google.com This highlights the utility of starting with a pre-functionalized benzoxazole scaffold.
A general synthetic pathway to 5-aminobenzoxazole derivatives involves the reaction of 2,4-diaminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). researchgate.net The resulting 5-aminobenzoxazole can then be further modified.
Catalytic Methods and Green Chemistry Principles in Benzoxazole Synthesis
Modern organic synthesis places a strong emphasis on the use of catalytic methods and the principles of green chemistry to improve efficiency, reduce waste, and enhance safety. The synthesis of benzoxazoles has benefited significantly from these advancements.
Catalytic Methods: A wide array of metal-based and organocatalysts have been developed for benzoxazole synthesis. These include:
Copper-catalyzed methods: Copper catalysts are frequently used for C-H amination and hydroamination reactions in the synthesis of benzoxazoles. rsc.orgrsc.org
Iron-catalyzed synthesis: Iron catalysts, being abundant and less toxic, are attractive for green synthesis. Iron(III) chloride has been used to mediate the synthesis of C5-chlorinated benzoxazoles. researchgate.net Iron-catalyzed oxidative cyclization has also been employed for the synthesis of 2-aminobenzoxazoles. rsc.org
Palladium-catalyzed reactions: Palladium catalysis is utilized in cross-coupling reactions to functionalize the benzoxazole ring. researchgate.net
Green Chemistry Principles:
Use of Green Catalysts and Solvents: Researchers have explored the use of reusable heterogeneous catalysts, such as magnetic nanoparticles and ionic liquids, to facilitate catalyst recovery and reuse. rsc.orgnih.gov Reactions in water or under solvent-free conditions are also being increasingly reported. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of benzoxazoles, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govjbarbiomed.com
One-Pot Syntheses: The development of one-pot multicomponent reactions for benzoxazole synthesis is a key area of green chemistry, as it reduces the number of synthetic steps and purification procedures. rsc.org
Below is a table summarizing various catalytic systems used in benzoxazole synthesis.
| Catalyst System | Reactants | Reaction Conditions | Key Features |
| Samarium triflate | o-aminophenol, aldehyde | Aqueous medium | Reusable acid catalyst, mild conditions. organic-chemistry.org |
| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, air | Ligand-free, heterogeneous, recyclable catalyst. organic-chemistry.org |
| Iron(III) chloride | Amidophenol | - | Site-selective C-H chlorination at C5. researchgate.net |
| Fe/S redox catalyst | 2-nitrophenol, aldehyde | 100°C | Environmentally friendly, one-step redox and condensation. |
| Supported Copper (CuCl/CuCl₂) | Benzoxazole, amine | Acetonitrile (B52724), Microwave | Additive-free, rapid C-H amination. google.com |
| Brønsted Acidic Ionic Liquid Gel | 2-aminophenol, aldehyde | Solvent-free, 130°C | Heterogeneous, recyclable catalyst. nih.gov |
Flow Chemistry and Scalable Synthesis Considerations
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and process control. The synthesis of heterocyclic compounds, including benzoxazoles, has been successfully adapted to continuous flow processes. uc.pt
A multistep flow synthesis of 2-(azidomethyl)oxazoles has been reported, which involves the thermolysis of vinyl azides to generate azirines, followed by reaction with bromoacetyl bromide and subsequent nucleophilic substitution with sodium azide. beilstein-journals.org This demonstrates the potential for sequential reactions in a continuous flow setup to build complex heterocyclic systems.
For the scalable synthesis of this compound, a flow process could be envisioned where the key benzoxazole ring formation and the subsequent functional group manipulations at the C-5 position are performed in a continuous manner. This would involve pumping the starting materials through heated reactors containing immobilized catalysts or reagents, with in-line purification steps to remove byproducts and impurities. Such an approach could lead to a more efficient and safer manufacturing process compared to traditional batch methods. nih.gov
Stereoselective and Chiral Synthesis of the Methanamine Moiety
The creation of a single enantiomer of a chiral amine is a critical step in drug development. For 1-(2,1-benzoxazol-5-yl)methanamine, this involves establishing the stereocenter at the carbon atom connecting the benzoxazole ring to the amino group. This can be achieved either by separating a racemic mixture or by directly synthesizing the desired enantiomer using asymmetric catalysis.
Enantiomeric resolution is a process for separating a racemic mixture into its individual enantiomers. Several established techniques are applicable to primary amines like 1-(2,1-benzoxazol-5-yl)methanamine.
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org Fractional crystallization can then be used to separate the less soluble diastereomeric salt. Subsequently, the resolving agent is removed, often by simple deprotonation with a base, to yield the pure enantiomer of the amine. wikipedia.org
Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for resolution. Enzymes, particularly lipases, can catalyze the enantioselective acylation of a racemic amine. researchgate.netnih.gov In this process, the enzyme selectively acylates one enantiomer of the amine at a much faster rate than the other. This results in a mixture containing one enantiomer as the acylated amide and the other as the unreacted amine, which can then be separated using standard chromatographic or extraction techniques. google.com
Chiral Column Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful and widely used methods for both analytical and preparative separation of enantiomers. sigmaaldrich.com A variety of CSPs are effective for resolving primary amines, with polysaccharide-based and cyclofructan-based columns being particularly successful. chromatographyonline.comnih.gov The choice of mobile phase and additives is crucial for achieving optimal separation. chromatographyonline.comnih.gov
| Technique | Principle | Typical Reagents/Materials | Key Advantages |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Conversion to diastereomers with different solubilities. | Chiral acids (e.g., (+)-tartaric acid, (S)-mandelic acid). | Scalable, well-established technique. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases (e.g., Candida antarctica lipase B) and an acyl donor. | High enantioselectivity, mild reaction conditions. |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase. | Chiral columns (e.g., polysaccharide-based, cyclofructan-based CSPs). chromatographyonline.comnih.gov | High resolution, applicable for analytical and preparative scales. mdpi.comwiley.com |
Asymmetric catalysis provides a more direct and atom-economical route to enantiomerically pure compounds by creating the desired stereocenter selectively. For 1-(2,1-benzoxazol-5-yl)methanamine, this would typically involve the asymmetric reduction of a prochiral precursor.
Asymmetric Hydrogenation of Imines: The most direct approach to chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govbohrium.com This involves the reduction of a C=N double bond using hydrogen gas and a chiral transition-metal catalyst, often based on iridium, rhodium, or ruthenium with chiral phosphine ligands. acs.orgmdma.ch A synthetic precursor, such as the imine derived from 5-formyl-2,1-benzoxazole, could be hydrogenated to furnish the chiral amine with high enantiomeric excess. nih.gov
Asymmetric Reduction of Nitriles and Oximes: An alternative strategy involves the asymmetric reduction of a nitrile (C≡N) or oxime (C=N-OH) group at the 5-position of the benzoxazole ring. The catalytic hydrogenation of nitriles is an efficient route to primary amines. acsgcipr.org While achieving high enantioselectivity in the direct hydrogenation of nitriles can be challenging, catalytic transfer hydrogenation methods have shown success. acs.orgrsc.org More recently, nickel-catalyzed asymmetric hydrogenation of oximes has emerged as a promising method for accessing chiral hydroxylamines, and similar chemistry could potentially be adapted for the synthesis of primary amines. nih.gov The catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles has been shown to produce chiral α-substituted o-hydroxybenzylamines, demonstrating that the core ring system is amenable to such catalytic transformations. nih.govelsevier.com
| Precursor Type | Catalytic System (Metal/Ligand) | Reaction Type | Potential Outcome |
|---|---|---|---|
| Imine | Iridium / Chiral Diamine or Phosphine Ligand | Asymmetric Hydrogenation | High enantioselectivity (often >95% ee). acs.org |
| Imine | Ruthenium / Chiral Diphosphine (e.g., BINAP) | Asymmetric Hydrogenation | Effective for a broad range of N-aryl imines. |
| Oxime | Nickel / Chiral Ligand | Asymmetric Hydrogenation | Provides access to chiral amines from oxime precursors. nih.gov |
| Nitrile | Palladium on Carbon (Pd/C) | Asymmetric Transfer Hydrogenation | Selective reduction to primary amines. rsc.org |
Derivatization Strategies for Structural Modification and Analogue Generation
Derivatization of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships. For this compound, modifications can be targeted at either the benzoxazole ring system or the methanamine side chain.
The benzoxazole scaffold is an aromatic heterocycle that possesses reactive sites allowing for functionalization. wikipedia.org Modifications to the benzene portion of the ring can be achieved through electrophilic aromatic substitution. The regioselectivity of such reactions (i.e., substitution at the C4, C6, or C7 positions) is influenced by the directing effects of the fused oxazole ring and the existing side chain at the C5 position. Common electrophilic substitution reactions that can be employed include:
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular halogens with a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be limited by the reactivity of the heterocyclic ring.
Furthermore, modern cross-coupling reactions could be employed if the ring is pre-functionalized with a halide, providing access to a wide array of aryl, alkyl, and other substituents.
| Reaction Type | Typical Reagents | Functional Group Introduced | Potential Position(s) |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | -Br | C4, C6, or C7 |
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | C4, C6, or C7 |
| Acylation | RCOCl / AlCl₃ | -C(O)R | C4, C6, or C7 |
The primary amine of the methanamine side chain is a versatile functional group that serves as a handle for a wide variety of chemical modifications to generate diverse analogues.
N-Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides, anhydrides, or activated carboxylic acids readily forms stable amide derivatives. This is a common strategy to introduce a vast array of substituents. nih.govnih.gov
N-Alkylation: The amine can be converted into secondary or tertiary amines through N-alkylation. This can be achieved by direct reaction with alkyl halides, though this can sometimes lead to over-alkylation. organic-chemistry.org A more controlled and widely used method is reductive amination. mdpi.com This two-step, one-pot process involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to yield the corresponding secondary amine. nih.gov
N-Sulfonylation: Reaction with various sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides, which are important functional groups in many therapeutic agents.
| Reaction Type | Typical Reagents | Resulting Functional Group/Structure |
|---|---|---|
| N-Acylation | R-COCl or (R-CO)₂O | Amide (-NH-C(O)-R) |
| N-Alkylation (Direct) | R-X (Alkyl Halide) | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Reductive Amination | RCHO (Aldehyde), NaBH(OAc)₃ | Secondary Amine (-NH-CH₂R) |
| N-Sulfonylation | R-SO₂Cl | Sulfonamide (-NH-SO₂-R) |
Advanced Structural Elucidation and Stereochemical Analysis of 1 2,1 Benzoxazol 5 Yl Methanamine Hydrochloride
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic methods are fundamental to the unambiguous identification and detailed structural analysis of novel chemical entities. For 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride, a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational spectroscopy provides a comprehensive understanding of its molecular framework.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. For this compound, a combination of 1H, 13C, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) would be employed to assign all proton and carbon signals unequivocally.
Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole (B165842) ring system and the benzylic protons of the methanamine group. The protons on the benzene (B151609) ring are anticipated to appear as a complex multiplet or as distinct doublets and doublet of doublets, depending on their coupling constants. The benzylic protons would likely present as a singlet, which may show broadening due to interaction with the ammonium (B1175870) proton and quadrupolar effects of the nitrogen atom. The ammonium protons are expected to be a broad singlet, and their chemical shift would be concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum would display signals for the quaternary and methine carbons of the benzoxazole ring, the benzylic carbon, and any other carbons present in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fused oxazole (B20620) ring.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3a | - | ~150.2 |
| C4 | ~7.8 (d) | ~111.0 |
| C5 | - | ~135.5 |
| C6 | ~7.5 (dd) | ~122.1 |
| C7 | ~7.9 (d) | ~118.9 |
| C7a | - | ~155.8 |
| CH (oxazole) | ~8.5 (s) | ~101.3 |
| CH₂ | ~4.2 (s) | ~45.3 |
| NH₃⁺ | broad s | - |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the protonated molecular ion [M+H]⁺. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Interactive Data Table: Predicted HRMS Data
| Ion | Calculated m/z |
| [C₈H₉N₂O]⁺ | 149.0709 |
| [C₈H₈N₂OCl]⁻ | 183.0325 |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the ammonium group would appear as a broad band in the region of 3200-2800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzoxazole ring system would likely be observed in the 1650-1450 cm⁻¹ region. The C-O stretching of the oxazole ring is expected around 1250-1020 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are typically strong in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (NH₃⁺) | 3200-2800 (broad) | Weak |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| C=N Stretch | ~1620 | Medium |
| Aromatic C=C Stretch | ~1580, 1480 | Strong |
| C-O Stretch | ~1240 | Medium |
Conformational Analysis and Dynamic Behavior in Solution
In solution, molecules are often conformationally flexible. For this compound, the primary conformational freedom lies in the rotation around the C5-CH₂ and CH₂-N bonds. While the benzoxazole ring system is rigid, the orientation of the aminomethyl group relative to the ring can vary. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, in conjunction with computational modeling, can be used to study the preferred conformations and the dynamic behavior of the molecule in different solvents. The protonation state of the amine and its interactions with the solvent and the chloride counter-ion will significantly influence its conformational preferences.
Molecular Mechanisms of Action and Target Engagement of 1 2,1 Benzoxazol 5 Yl Methanamine Hydrochloride
In Silico Prediction and Computational Approaches for Target Identification
In silico methods are foundational in modern drug discovery, providing a rapid and cost-effective means to predict the biological targets of a novel compound. nih.gov These computational tools leverage the chemical structure of a molecule to forecast its interactions with known proteins and biological pathways. nih.govnih.gov
For a compound such as 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride, this process would typically involve:
Reverse Docking: Screening the compound's structure against a large library of 3D protein structures to identify potential binding partners. This helps generate hypotheses about which receptors, enzymes, or ion channels the compound might interact with. nih.gov
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features of the compound that are responsible for its biological activity. This model can then be used to search for proteins that have a complementary binding site.
Quantitative Structure-Activity Relationship (QSAR): Building models that correlate the structural features of a series of compounds with their biological activity. If data on similar benzoxazole (B165842) derivatives exist, QSAR could predict the potency of this compound. nih.gov
ADME/T Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a molecule, which is crucial for assessing its drug-likeness.
Currently, there are no published in silico target prediction studies specifically for this compound.
Biochemical Assays for Target Identification and Validation
Following computational predictions, biochemical assays are essential for experimental validation. These cell-free assays directly measure the interaction between the compound and a purified biological target, such as a receptor or an enzyme.
Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify the strength of this interaction, known as binding affinity. This is often measured as a dissociation constant (Kd) or an inhibition constant (Ki). researchgate.netsemanticscholar.org
Sphingosine-1-Phosphate Receptor 1 (S1P1): To assess binding to the S1P1 receptor, a competitive binding assay would be performed. nih.gov This typically involves using a radiolabeled or fluorescently-labeled ligand known to bind to S1P1 and measuring how effectively this compound displaces it from the receptor. nih.govfrontiersin.org There is no available data indicating that this compound has been screened for S1P1 receptor affinity.
Serotonin 1A Receptor (5-HT1A): Similarly, affinity for the 5-HT1A receptor would be determined through competitive radioligand binding assays, a standard method for many G-protein coupled receptors. nih.gov Many compounds with an arylpiperazine moiety show high affinity for this receptor; however, specific binding data for this compound is not present in the literature. semanticscholar.org
Table 1: Illustrative Receptor Binding Affinity Data Format (Note: This table is for illustrative purposes only, as no specific data exists for the compound)
| Receptor Target | Assay Type | Binding Affinity (Ki/Kd) |
|---|---|---|
| S1P1 | Competitive Radioligand Binding | Data Not Available |
| 5-HT1A | Competitive Radioligand Binding | Data Not Available |
Enzyme assays measure the effect of a compound on the catalytic activity of a specific enzyme. The compound is evaluated as a potential inhibitor or activator, and its potency is typically reported as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
Choline TMA-lyase (CutC): The gut microbial enzyme CutC is involved in the metabolism of choline to trimethylamine (TMA), a precursor to the pro-atherosclerotic metabolite TMAO. nih.gov Inhibition of CutC is a potential therapeutic strategy. nih.govrsc.org One study identified a benzoxazole derivative, referred to as "BO-I," as a non-competitive inhibitor of CutC with an IC50 value of 2.4 ± 0.3 μM. rsc.orgresearchgate.net However, there is no information confirming that BO-I is structurally identical to this compound.
Table 2: Illustrative Enzyme Inhibition Data Format (Note: This table is for illustrative purposes only, as no specific data exists for the compound)
| Enzyme Target | Assay Type | Potency (IC50/EC50) | Mechanism of Action |
|---|---|---|---|
| CutC | In Vitro Enzyme Activity Assay | Data Not Available | Data Not Available |
Cellular Assays for Pathway Modulation and Mechanistic Insights
Cellular assays are the next step after biochemical validation, providing insights into how a compound affects cellular functions and signaling pathways within a living cell.
Once a compound is confirmed to bind to a target (e.g., a receptor), researchers investigate its downstream effects on intracellular signaling cascades. nih.gov For example, if this compound were found to be an agonist at the 5-HT1A receptor, studies would measure its effect on downstream pathways, such as the inhibition of adenylyl cyclase or the modulation of extracellular signal-regulated kinase (ERK) phosphorylation. nih.govnih.gov This is often done using techniques like Western blotting to measure the phosphorylation status of key signaling proteins. No such studies have been published for this specific compound.
To gain a broad, unbiased view of a compound's effects, high-throughput techniques are employed to analyze changes in gene and protein expression.
Gene Expression Profiling: Techniques like microarray or RNA-sequencing (RNA-Seq) would be used to treat cells with this compound and measure changes in the expression levels of thousands of genes. This can reveal which biological pathways and processes are affected by the compound.
Proteomic Profiling: This approach examines changes in the entire protein content of a cell or tissue after treatment with the compound. Methods like mass spectrometry-based proteomics can identify which protein levels change and can also detect post-translational modifications, providing a direct look at the functional state of the cell.
No gene expression or proteomic profiling data are currently available for cells treated with this compound.
An article focusing solely on the biophysical interaction studies of this compound cannot be generated at this time. A thorough search of scientific literature and databases did not yield specific studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this particular compound.
The available research primarily focuses on other molecules, such as PF-04447943, which is a known inhibitor of phosphodiesterase 9 (PDE9). While it is possible that this compound is a related chemical entity, there is no direct evidence in the retrieved search results to confirm this or to provide the specific biophysical data requested.
Therefore, in the absence of dedicated research on the biophysical interaction studies of this compound, it is not possible to provide the detailed, data-driven article as per the user's instructions without resorting to speculation, which would violate the core requirement for scientific accuracy.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2,1 Benzoxazol 5 Yl Methanamine Hydrochloride and Analogues
Rational Design Principles for Analogues and Derivatives
The rational design of analogues of 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride is guided by established medicinal chemistry principles aimed at optimizing interactions with specific biological targets. Benzoxazole (B165842) derivatives are recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, which stems from their ability to act as structural isosteres of natural nucleotides like adenine and guanine, allowing them to interact with various biopolymers in living systems nih.govchemistryjournal.net.
Design strategies often focus on targeting specific enzymes, such as kinases, which are crucial in cell signaling pathways. For instance, benzoxazole derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy researchgate.net. The design process for these inhibitors involves creating molecules that can fit into the ATP-binding pocket of the kinase, forming key interactions with amino acid residues like Cys919 and Asp1046 researchgate.net.
Another key principle is the iterative process of systematically modifying functional groups to evaluate their impact on biological activity nih.gov. This involves creating a series of compounds with varied substituents to probe the electronic, steric, and hydrophobic requirements of the target binding site. Based on the literature of existing bioactive benzoxazole-containing compounds, new molecules are designed to enhance desired activities, such as antimicrobial or anticancer potential biotech-asia.org. This iterative cycle of design, synthesis, and biological evaluation is fundamental to lead optimization.
Systematic Exploration of Substituent Effects on Benzoxazole Ring
The biological activity of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic ring system. Research has consistently shown that modifications, particularly at the C-2 and C-5 positions, are critical determinants of potency and selectivity mdpi.comolemiss.edu.
The structure-activity relationship (SAR) of these derivatives suggests that the introduction of both electron-withdrawing and electron-releasing groups at different positions can significantly enhance biological effects biotech-asia.org. These substitutions can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby optimizing its interaction with biological targets like enzymes or cellular membranes olemiss.edu. For example, in the context of antitumor activity, the presence of a thiophene substituent on the benzoxazole ring has been shown to yield high inhibitory activity in certain cancer cell models biotech-asia.org.
The C-2 and C-5 positions of the benzoxazole ring have been identified as particularly important for modulating biological activity mdpi.com. Strategic substitution at these sites has been a primary focus in the development of new benzoxazole-based agents.
At the C-2 position , a wide variety of aryl, hydrocarbon, and heterocyclic groups have been explored. The nature of this substituent can dramatically influence the compound's biological profile. For instance, studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that for antifungal activity, compounds with electron-donating substituents (e.g., methoxy, dimethylamino) on a phenyl ring at the C-2 position were generally active, whereas only one derivative with an electron-accepting group (fluorine) showed activity mdpi.com. Furthermore, the presence of azaaromatic groups at C-2 was also found to confer antifungal properties mdpi.com. In the context of antitumor activity, a benzoxazole derivative with a p-fluorophenyl group at C-2 showed increased cytotoxicity, while another bearing a thiophene substituent exhibited high inhibitory activity against lymphoma cells biotech-asia.orgnih.gov.
The C-5 position is also a critical modulator of activity. A strong SAR has been observed where substitution at this position significantly influences antimicrobial potency olemiss.edu. For example, the introduction of a halogen, such as chlorine, at the C-5 position can lead to enhanced antiproliferative activity nih.gov. In one study, benzoxazole derivatives bearing a chlorine atom at C-5 generally exhibited higher anticancer activity compared to unsubstituted analogues olemiss.edu. This highlights the importance of this position for tuning the electronic and steric properties of the molecule to achieve better biological outcomes.
The following table summarizes the observed impact of various substitutions at the C-2 and C-5 positions on the biological activity of benzoxazole analogues.
| Position | Substituent Type | Example Substituents | Observed Impact on Biological Activity |
| C-2 | Electron-Donating (on Phenyl Ring) | Methoxy, Dimethylamino | Increased antifungal activity mdpi.com |
| C-2 | Electron-Withdrawing (on Phenyl Ring) | Fluorine | Showed antifungal activity mdpi.com; Increased cytotoxicity nih.gov |
| C-2 | Heterocyclic Ring | Thiophene, Azaaromatic groups | High antitumor (lymphoma) activity biotech-asia.org; Conferred antifungal properties mdpi.com |
| C-5 | Halogen | Chlorine | Enhanced antiproliferative activity olemiss.edunih.gov |
Modifications of the Methanamine Side Chain and Linker Variability
While modifications to the benzoxazole core are crucial, alterations to the methanamine side chain at the C-5 position and the introduction of variable linkers offer another dimension for optimizing activity and properties. The side chain can play a significant role in target engagement, selectivity, and pharmacokinetic profiles.
SAR studies have explored N-substitution on amine side chains to modulate activity. For example, the amidation of a benzoxazolyl aniline with a chloroacetyl group was shown to produce good antimalarial activity, demonstrating that converting the amine to an amide can be a fruitful strategy researchgate.net.
The concept of linker variability has also been successfully applied. In one study, novel benzoxazole-benzamide conjugates were created using a 2-thioacetamido linker to separate the two aryl moieties globalresearchonline.net. This approach was reported to yield compounds with potent VEGFR-2 kinase inhibition and antitumor activity globalresearchonline.net. The linker's role is not merely to connect two fragments but to orient them correctly within the target's binding site and to impart favorable physicochemical properties. The introduction of different linkers, such as a piperidine unit, can also offer new vectors for derivatization and property modulation nih.gov. These modifications highlight the importance of exploring the chemical space beyond the core scaffold to fine-tune the biological profile of the lead compound.
Impact of Stereochemistry on Biological Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence biological activity. The interaction between a drug and its biological target is highly dependent on a precise spatial orientation. Therefore, different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significantly different potency, efficacy, and selectivity.
In the context of benzoxazole derivatives, understanding the crystal structure and molecular conformation provides vital information for predicting how these molecules will orient themselves within a receptor's binding site nih.gov. Crystallographic studies have revealed that substituents on the benzoxazole scaffold can adopt specific conformations, such as cis or trans configurations, relative to the core ring system nih.govdundee.ac.uk. This defined three-dimensional structure is essential for establishing the specific intermolecular interactions, like hydrogen bonds, that govern drug-receptor binding dundee.ac.uk. While detailed studies differentiating the biological activities of individual enantiomers of this compound analogues are not extensively detailed in the available literature, the established principles of medicinal chemistry underscore the importance of stereochemical considerations. The design of more effective therapeutic agents often requires the synthesis and evaluation of stereochemically pure compounds to isolate the most active and selective isomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the physicochemical properties of a series of compounds with their biological activities. By developing mathematical models, QSAR studies can provide valuable insights into the structural requirements for activity and predict the potency of novel analogues, thereby accelerating the drug design process nih.gov.
Numerous 2D and 3D-QSAR studies have been performed on benzoxazole derivatives to understand the key molecular features driving their biological effects. These models use molecular descriptors—numerical values that characterize properties like topology, electronics, and hydrophobicity—to build a correlation with activities such as anticancer or antimicrobial efficacy nih.gov.
For example, a 3D-QSAR model developed for benzoxazole benzenesulfonamide derivatives identified that hydrophobic/nonpolar groups, electron-withdrawing/H-bond acceptor groups, and H-bond donor groups were correlated with antidiabetic activity. Other studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have generated predictive models for the anticancer activity of benzoxazoles against various cell lines dundee.ac.uk. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and other features are favorable or unfavorable for activity, guiding the rational design of new, more potent compounds.
The table below provides an overview of different QSAR models applied to benzoxazole derivatives.
| QSAR Model Type | Biological Activity Studied | Key Findings/Important Descriptors |
| 2D-QSAR (MLR) | Anticancer | Biological activity correlates with specific 2D physicochemical descriptors. |
| 3D-QSAR (PHASE) | Antidiabetic (Fructose-1,6-bisphosphatase inhibition) | Activity correlated with hydrophobic, electron-withdrawing, and H-bond donor groups. |
| 3D-QSAR (CoMFA/CoMSIA) | Anticancer (VEGFR-2 inhibition) | Generated contour maps illustrating the relationship between steric/electrostatic fields and inhibitory activity. |
| 2D-QSAR | Antimicrobial | Topological parameters and Kier's molecular connectivity indices were found to be relevant for activity. |
Fragment-Based Research and Scaffold Hopping Approaches for Novel Analogues
In addition to systematic modification of a known scaffold, modern drug discovery employs innovative strategies like fragment-based drug discovery (FBDD) and scaffold hopping to identify novel chemical entities.
Fragment-based research utilizes small, low-complexity molecules, or "fragments," as starting points for building more potent, target-specific lead compounds. These fragments, which typically adhere to the "rule-of-three" (e.g., molecular weight < 300 Da), are screened for weak binding to a biological target. Once a binding fragment is identified, it can be optimized into a larger, more potent molecule through strategies like fragment growing, linking, or merging. Benzoxazole itself can be considered a key fragment or scaffold upon which to build more complex and active molecules.
Scaffold hopping is a computational or rational design strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent compound by modifying its core structure nih.govresearchgate.net. This approach is valuable for generating new intellectual property, improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, or finding more synthetically accessible analogues nih.gov. A successful application of this strategy led to the discovery of a novel benzoxazole (BZX) scaffold as an inhibitor of the enzyme Pks13 in Mycobacterium tuberculosis chemistryjournal.net. Starting from a known benzofuran inhibitor, a scaffold hopping approach identified the benzoxazole core as a viable alternative. Subsequent SAR studies on this new scaffold resulted in potent antitubercular compounds with low toxicity, demonstrating the power of this approach to generate new and promising structural classes for drug discovery chemistryjournal.net.
Preclinical Pharmacological and Mechanistic Investigations of 1 2,1 Benzoxazol 5 Yl Methanamine Hydrochloride in Research Models
In Vitro Pharmacological Profiling: Potency and Selectivity in Cell-Based Assays
Information regarding the potency and selectivity of 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride is not available in published literature. To characterize its pharmacological profile, initial studies would typically involve a battery of in vitro, cell-based assays. These assays are crucial for determining the compound's biological activity, its mechanism of action, and its potential as a therapeutic agent.
A standard approach would involve screening the compound against a panel of cancer cell lines to determine its anti-proliferative effects. The half-maximal inhibitory concentration (IC50) is a key parameter measured in these assays, indicating the concentration of the compound required to inhibit cell growth by 50%. This data provides a quantitative measure of the compound's potency.
Furthermore, to assess selectivity, the compound would be tested against a variety of cell lines representing different tumor types, as well as non-cancerous cell lines. A favorable selectivity profile is indicated by potent activity against cancer cells with minimal impact on normal cells. Mechanistic insights can be gained by evaluating the compound's effects on specific cellular pathways or molecular targets known to be involved in cancer progression.
Cellular Models for Mechanistic Validation and Target Engagement
The validation of a compound's mechanism of action and its engagement with its intended molecular target are critical steps in preclinical development. This is typically achieved using a variety of cellular models, ranging from traditional two-dimensional (2D) cell cultures to more complex three-dimensional (3D) systems that more closely mimic the in vivo environment.
Primary Cell Cultures and Immortalized Cell Lines
Currently, there are no publicly available studies that have utilized primary cell cultures or immortalized cell lines to investigate the mechanistic properties of this compound. Such studies would be essential to understand how the compound affects cellular processes in both healthy and diseased states.
Primary cell cultures, which are derived directly from tissues, offer a model that closely represents the physiological state of cells in the body. However, they have a limited lifespan in culture. In contrast, immortalized cell lines are capable of indefinite proliferation and provide a consistent and reproducible system for high-throughput screening and mechanistic studies. The choice of cell line is critical and depends on the specific research question being addressed. For example, in cancer research, cell lines derived from various tumor types are used to assess the anti-cancer activity of a compound and to identify potential biomarkers of response.
Advanced 3D Cell Culture Systems and Organoids
There is no available research on the use of advanced 3D cell culture systems or organoids to evaluate this compound. These sophisticated models are increasingly being used in drug discovery to bridge the gap between traditional 2D cell culture and in vivo animal models.
3D cell culture systems, such as spheroids, allow cells to grow in aggregates, which better recapitulates the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in solid tumors. Organoids are even more complex 3D structures derived from stem cells that self-organize to form miniature versions of organs. nih.gov They can replicate the cellular diversity and architecture of the organ of origin, making them powerful tools for studying disease and predicting patient response to therapies. rndsystems.com The use of these advanced models would provide a more physiologically relevant context for assessing the efficacy and mechanism of action of this compound.
In Vivo Proof-of-Mechanism Studies in Animal Models
Information from in vivo studies in animal models for this compound is not found in publicly accessible scientific literature. Such studies are a critical component of preclinical research, providing essential information on how a compound behaves in a whole organism.
Pharmacodynamic Biomarker Identification and Modulation
There are no published data on the identification or modulation of pharmacodynamic biomarkers for this compound. Pharmacodynamic biomarkers are measurable indicators of a biological response to a drug and are essential for demonstrating that the compound is interacting with its intended target and exerting the desired biological effect in vivo.
The identification of a robust pharmacodynamic biomarker is a key step in drug development. This can involve measuring changes in the expression or activity of a target protein, or downstream signaling molecules, in response to treatment. These biomarkers can be assessed in tumor tissue, surrogate tissues, or in circulation, and are used to guide dose selection and to monitor the biological activity of the drug in clinical trials.
Target Engagement in Tissues and Organs (in vivo)
There is no available information on the in vivo target engagement of this compound in specific tissues and organs. Demonstrating that a compound reaches and binds to its intended molecular target in the relevant tissues is a crucial step in validating its mechanism of action in a living organism.
Several techniques can be used to assess target engagement in vivo. These include positron emission tomography (PET) imaging with a radiolabeled ligand that binds to the target, as well as ex vivo methods such as western blotting or immunohistochemistry to measure the levels of the target protein or its modifications in tissue samples collected from treated animals. Confirmation of target engagement provides confidence that the observed pharmacological effects are due to the intended mechanism of action.
Metabolic Pathways and Stability in Preclinical Systems (e.g., liver microsomes, hepatocytes)
In the preclinical evaluation of novel chemical entities such as this compound, understanding metabolic stability is crucial for predicting in vivo clearance. nih.gov These investigations are typically conducted using in vitro systems that mimic the metabolic environment of the liver, the primary site for drug metabolism. vulcanchem.com The two most common systems are liver microsomes and hepatocytes.
Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. chemicalbook.com In a typical microsomal stability assay, the compound is incubated with liver microsomes from various preclinical species (e.g., rat, mouse, dog) and human donors in the presence of necessary cofactors like NADPH. chemicalbook.com The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an initial assessment of the compound's metabolic lability.
Hepatocytes, which are intact liver cells, offer a more comprehensive metabolic picture as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters. chemscene.comsigmaaldrich.com Incubating the test compound with cryopreserved or fresh hepatocytes allows for the evaluation of both oxidative metabolism and conjugation reactions (e.g., glucuronidation, sulfation). sigmaaldrich.com These assays are considered to have a higher predictive value for in vivo metabolism and clearance compared to microsomal assays alone. chemscene.com
Metabolite Identification in Animal Models
Following in vitro stability assessments, studies are conducted to identify the specific metabolites formed. This process, known as metabolite profiling or identification, is essential for understanding the biotransformation pathways of a compound and for identifying any potentially active or reactive metabolites. These studies are performed using samples from both in vitro incubations (microsomes, hepatocytes) and in vivo animal studies (plasma, urine, feces).
High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the primary analytical tool used for metabolite identification. manchester.ac.uk By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can deduce the chemical modifications that have occurred. Common metabolic transformations include oxidation (hydroxylation), N-dealkylation, O-dealkylation, and conjugation with endogenous molecules like glucuronic acid.
While specific metabolites for this compound have not been reported in publicly available literature, a hypothetical metabolite profile based on its chemical structure is presented below.
Hypothetical Metabolite Identification for this compound in Rat Hepatocytes
| Metabolite ID | Proposed Biotransformation | m/z |
|---|---|---|
| M1 | Hydroxylation on the benzoxazole (B165842) ring | +16 |
| M2 | N-dealkylation | -14 |
| M3 | Glucuronide conjugation of parent | +176 |
This table is for illustrative purposes only and does not represent actual experimental data.
In Vitro-In Vivo Correlation in Research Species
In vitro-in vivo correlation (IVIVC) is a critical aspect of preclinical drug development that aims to establish a predictive relationship between in vitro properties and in vivo pharmacokinetic performance. bldpharm.com A successful IVIVC can reduce the number of animal studies required and guide formulation development.
The most sought-after correlation is a Level A correlation, which represents a point-to-point relationship between the in vitro dissolution or metabolism rate and the in vivo absorption or clearance rate. For metabolic clearance, data from in vitro systems like hepatocytes are used to predict in vivo hepatic clearance. The intrinsic clearance (CLint) values obtained from hepatocyte incubations are scaled using physiological parameters (e.g., liver blood flow, hepatocellularity) to estimate the in vivo clearance in the corresponding species. bldpharm.com
Establishing a robust IVIVC requires high-quality data from well-designed in vitro and in vivo studies. Discrepancies can arise due to factors not fully replicated in vitro, such as complex transport mechanisms, extrahepatic metabolism, or plasma protein binding.
Distribution Studies in Preclinical Models (e.g., tissue distribution in animals)
Tissue distribution studies are performed in preclinical animal models, typically rats, to understand how a compound and its metabolites distribute throughout the body after administration. This information is vital for identifying target tissues, assessing potential accumulation in non-target organs, and evaluating the ability of a compound to cross biological barriers like the blood-brain barrier.
In these studies, the compound is administered to animals, and at various time points, tissues such as the liver, kidney, heart, lung, spleen, and brain are collected. The concentration of the parent compound and major metabolites in these tissues is quantified using LC-MS/MS. The results are often expressed as a tissue-to-plasma concentration ratio, which indicates the extent of tissue uptake. High concentrations in the liver and kidneys are common for many compounds, as these are the primary organs of metabolism and excretion.
Below is an illustrative data table representing potential findings from a tissue distribution study in rats.
Hypothetical Tissue Distribution of this compound in Rats
| Tissue | Concentration (ng/g) at 2 hours post-dose | Tissue-to-Plasma Ratio |
|---|---|---|
| Liver | 1500 | 15.0 |
| Kidney | 800 | 8.0 |
| Lung | 450 | 4.5 |
| Heart | 200 | 2.0 |
| Spleen | 180 | 1.8 |
| Brain | 15 | 0.15 |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational Chemistry and Cheminformatics Approaches for 1 2,1 Benzoxazol 5 Yl Methanamine Hydrochloride Research
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiotech-asia.org In the context of drug discovery for benzoxazole (B165842) derivatives, docking is employed to understand how these compounds might interact with specific biological targets, such as enzymes or receptors. nih.gov This method involves placing the ligand (the benzoxazole compound) into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. researchgate.netsemanticscholar.org
Studies on various benzoxazole derivatives have utilized molecular docking to explore their potential as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. rsc.orgnih.govtandfonline.comnih.gov For instance, docking simulations have been used to compare the binding modes of novel benzoxazole-benzamide conjugates to that of known inhibitors like sorafenib (B1663141) within the VEGFR-2 active site. nih.gov Similarly, other research has used docking to investigate the binding of benzoxazole derivatives to targets like DNA gyrase for antimicrobial applications and to elucidate interactions with anticancer targets such as the protein 2A91. biotech-asia.orgnih.gov These simulations are critical for prioritizing synthesized compounds for further biological evaluation. samipubco.comeco-vector.com
A primary output of molecular docking is a detailed picture of the binding mode, which includes the specific interactions between the ligand and the amino acid residues of the protein's active site. This analysis is fundamental to understanding the structural basis of a compound's activity. nih.gov For benzoxazole derivatives targeting VEGFR-2, docking studies have consistently identified key interactions within the ATP-binding pocket. rsc.orgnih.gov
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Source |
|---|---|---|---|
| VEGFR-2 | Cys917 | Hydrogen Bond | nih.gov |
| VEGFR-2 | Glu883 | Hydrogen Bond | nih.gov |
| VEGFR-2 | Asp1044 (DFG motif) | Hydrogen Bond | nih.gov |
| VEGFR-2 | Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191 | Stabilizing Interactions | rsc.orgnih.gov |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
For benzoxazole derivatives, MD simulations have been used to validate the binding poses obtained from molecular docking. rsc.org By simulating the behavior of the ligand-receptor complex in a solvated environment over a period of nanoseconds, researchers can assess whether the initial docked pose is stable or if the ligand shifts to a different conformation. eco-vector.com These simulations can reveal important dynamic interactions, such as the role of water molecules in the binding site, and provide a more accurate estimation of the binding free energy. The stability of interactions with key residues identified in docking studies can be confirmed, lending greater confidence to the predicted binding mode. nih.govresearchgate.net
Quantum Chemical Calculations (e.g., DFT for electronic properties, reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. researchgate.netdergipark.org.tr These methods provide a deep understanding of a compound's structure, stability, and chemical reactivity based on its electron distribution. researchgate.net For benzoxazole derivatives, DFT studies have been used to calculate a range of molecular properties. eco-vector.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap suggests that the molecule is more polarizable and more reactive. Other calculated properties include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-deficient regions of the molecule, and various reactivity descriptors that predict how the molecule will interact with electrophiles and nucleophiles. dergipark.org.trresearchgate.net This information is vital for understanding the molecule's potential to engage in specific types of interactions with its biological target. nih.gov
| Calculated Property | Significance in Drug Design | Source |
|---|---|---|
| HOMO-LUMO Energy Gap (Eg) | Indicates chemical reactivity and kinetic stability; a smaller gap often correlates with higher reactivity. | acs.orgnih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, highlighting sites for electrophilic and nucleophilic attack and non-covalent interactions. | dergipark.org.tr |
| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness, which predict the overall reactivity of the molecule. | researchgate.net |
| NBO Population Analysis | Evaluates charge transfer within the molecule and stabilization energies. | researchgate.netresearchgate.net |
Pharmacophore Modeling and Virtual Screening for Analogue Discovery
Pharmacophore modeling is a powerful ligand-based drug design approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.gov
For benzoxazole derivatives, pharmacophore models have been developed based on the structures of known active compounds, such as VEGFR-2 inhibitors. nih.govtandfonline.comtandfonline.comresearchgate.net These models serve as 3D search queries for virtual screening, a process where large databases of chemical compounds are computationally searched to identify new molecules that match the pharmacophore model. nih.gov This approach allows for the rapid identification of structurally diverse compounds that are likely to possess the desired biological activity. nih.gov It is a highly effective strategy for discovering novel chemical scaffolds and expanding the chemical space around known active compounds like those in the benzoxazole class. pharmacophorejournal.com
De Novo Ligand Design Algorithms Applied to Benzoxazole Scaffolds
De novo ligand design is a computational strategy that aims to build novel molecules from scratch, atom by atom or fragment by fragment, directly within the binding site of a target protein. Unlike virtual screening, which searches for existing compounds, de novo design algorithms generate entirely new chemical structures that are optimized to fit the shape and chemical environment of the active site.
While specific applications of de novo design for the 1-(2,1-benzoxazol-5-yl)methanamine scaffold are not extensively documented, the principles are highly applicable. Starting with the benzoxazole core or a fragment of it placed in a key interaction region (like the hinge region of a kinase), these algorithms could "grow" new functional groups or linkers to occupy other pockets of the binding site. This approach has the potential to generate highly novel and potent inhibitors that may not be discoverable through conventional screening methods. It represents a promising future direction for expanding the therapeutic potential of the benzoxazole chemical class.
Cheminformatics Tools for Data Mining, Library Design, and Property Prediction
Cheminformatics combines computer and information science to address a wide range of chemical problems. researchgate.net In drug discovery involving benzoxazole derivatives, cheminformatics tools are essential for managing, analyzing, and leveraging chemical data. nih.gov
These tools are used for several key tasks:
Data Mining: Searching and analyzing large chemical and biological databases to identify trends and relationships, such as structure-activity relationships (SAR). researchgate.net
Library Design: Creating focused libraries of compounds for synthesis and screening. This involves selecting diverse or targeted sets of building blocks to append to the benzoxazole scaffold to maximize the chances of finding active compounds. nih.gov
Property Prediction: In silico prediction of physicochemical properties (e.g., solubility, logP) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netsamipubco.com Predicting these properties early in the design process helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.gov
| Cheminformatics Application | Description | Relevance to Benzoxazole Research | Source |
|---|---|---|---|
| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity to predict the potency of new compounds. | Used to build models that predict the antimicrobial or anticancer activity of new benzoxazole derivatives based on their structural features. | researchgate.net |
| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity profiles of compounds. | Helps in the early-stage filtering of benzoxazole analogues to select those with drug-like properties and lower potential for toxicity. | samipubco.com |
| Virtual Screening | Screens large compound databases against a target or pharmacophore model. | Identifies new potential hits from the benzoxazole class for a given biological target. | nih.govnih.gov |
| Chemical Library Design | Assembles collections of compounds for screening, often optimized for diversity or target focus. | Aids in designing combinatorial libraries based on the benzoxazole scaffold to explore chemical space efficiently. | nih.gov |
Analytical Methodologies for Research and Development of 1 2,1 Benzoxazol 5 Yl Methanamine Hydrochloride
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC)
Chromatographic methods are indispensable for separating and quantifying 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride from synthesis precursors, impurities, and degradation products.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity assessment and quantification of non-volatile, polar organic compounds like the subject amine hydrochloride. A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice. The separation would likely be achieved on a C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the hydrochloride salt and the basicity of the primary amine necessitate careful pH control of the mobile phase to ensure good peak shape and retention. UV detection would be suitable, given the aromatic benzoxazole (B165842) core, likely in the range of 250-300 nm.
For research samples, a gradient elution method is often developed to resolve a wide range of potential impurities with varying polarities. Method validation would involve assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Gas Chromatography (GC) could be employed, but it would require derivatization of the primary amine to increase its volatility and thermal stability. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents could be used to convert the amine to a less polar derivative. A flame ionization detector (FID) would offer robust quantification, while a mass spectrometer (MS) detector would provide structural confirmation of the analyte and any impurities.
Below is a hypothetical data table illustrating the results of an HPLC purity analysis for a research batch of this compound.
| Parameter | Result |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time | 8.5 min |
| Purity (by area %) | 99.2% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
This is an interactive data table. You can sort and filter the data as needed.
Mass Spectrometry for Identification and Quantification in Complex Research Matrices
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for the unambiguous identification and sensitive quantification of this compound, especially in complex biological matrices.
For structural confirmation, high-resolution mass spectrometry (HRMS), using techniques like time-of-flight (TOF) or Orbitrap mass analysis, can provide an accurate mass measurement of the parent ion, confirming its elemental composition. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can further elucidate the structure. The fragmentation of the 1-(2,1-benzoxazol-5-yl)methanamine cation would likely involve cleavage of the bond between the methylene (B1212753) group and the benzoxazole ring, as well as fragmentation of the benzoxazole ring itself.
In complex matrices such as plasma or tissue homogenates, LC-MS/MS operating in multiple reaction monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantification. This involves selecting a specific precursor ion (the molecular ion of the compound) and monitoring one or more of its characteristic product ions.
A summary of potential mass spectrometric data for the target compound is presented below.
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (M+H)⁺ | Calculated m/z |
| High-Resolution Mass | Hypothetical Accurate Mass |
| Major MS/MS Fragments | Hypothetical m/z values |
| MRM Transition for Quantification | Hypothetical Precursor > Product |
This is an interactive data table. You can sort and filter the data as needed.
Spectrophotometric and Spectrofluorometric Methods for Concentration Determination
For straightforward concentration determination in simple, non-complex solutions (e.g., dissolution studies, reaction monitoring), UV-Visible spectrophotometry can be a rapid and cost-effective method. The benzoxazole moiety is expected to exhibit a characteristic UV absorbance spectrum. A wavelength of maximum absorbance (λmax) would be identified, and a calibration curve would be constructed by measuring the absorbance of a series of solutions of known concentrations, following the Beer-Lambert law.
While there is no inherent fluorescence suggested by the core structure, spectrofluorometric methods could be developed through derivatization. The primary amine group can react with fluorogenic reagents such as dansyl chloride or fluorescamine (B152294) to produce highly fluorescent derivatives. This approach would offer significantly higher sensitivity compared to UV-Vis spectrophotometry and could be beneficial for quantifying very low concentrations of the compound.
Development of Bioanalytical Assays for Preclinical Samples (e.g., tissue homogenates, animal plasma)
The development of robust bioanalytical assays is crucial for preclinical studies. Due to the complexity of biological matrices like plasma and tissue homogenates, significant sample preparation is required to remove interfering substances such as proteins and lipids.
Sample Preparation techniques would likely involve protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE, using a cation-exchange or reversed-phase sorbent, would be a strong candidate for selectively isolating the amine-containing compound and achieving a high degree of sample cleanup.
Analytical Technique : LC-MS/MS is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The method would need to be thoroughly validated according to regulatory guidelines, assessing parameters such as:
Selectivity and Specificity : Ensuring no interference from endogenous matrix components.
Accuracy and Precision : Determined at multiple concentration levels.
Matrix Effect : Assessing the impact of the biological matrix on ionization efficiency.
Recovery : The efficiency of the extraction process.
Stability : The stability of the analyte in the biological matrix under various storage and handling conditions.
Quality Control and Assurance for Research-Grade Material Synthesis
Ensuring the quality and consistency of newly synthesized batches of this compound is paramount for the reliability of research data. A comprehensive quality control (QC) and assurance (QA) program would include:
Identity Confirmation : Using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the chemical structure of the synthesized compound.
Purity Assessment : Employing HPLC to determine the purity of the compound and to identify and quantify any impurities. A purity level of >98% is often required for research-grade material.
Residual Solvent Analysis : Using GC with a headspace sampler to quantify any residual solvents from the synthesis and purification process.
Characterization : Determining key physicochemical properties such as melting point and appearance.
Documentation : Maintaining detailed records of each synthesis batch, including all analytical data, to ensure traceability and batch-to-batch consistency.
A typical Certificate of Analysis for a research-grade batch would summarize these findings.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | NMR |
| Purity by HPLC | ≥ 98.0% | 99.2% | HPLC |
| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |
This is an interactive data table. You can sort and filter the data as needed.
Future Research Directions and Translational Perspectives for 1 2,1 Benzoxazol 5 Yl Methanamine Hydrochloride
Exploration of Novel Biological Targets and Mechanistic Therapeutic Areas
The diverse biological activities of benzoxazole (B165842) derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, provide a logical starting point for investigating 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride. researchgate.netjocpr.comresearchgate.net Future research should prioritize the elucidation of its specific biological targets.
Initial screening efforts could employ a variety of cell-based and target-based assays to identify potential areas of interest. For instance, given that some benzoxazole derivatives interact with nucleic acids, initial studies could explore this compound's potential as a DNA-binding agent. periodikos.com.brperiodikos.com.br High-throughput screening against panels of kinases, proteases, and other enzymes known to be modulated by similar heterocyclic compounds would also be a valuable strategy.
Should initial screenings suggest a particular therapeutic area, such as oncology, subsequent mechanistic studies would be crucial. These could involve investigating the compound's effects on cell cycle progression, apoptosis, and specific signaling pathways implicated in cancer. The structural similarity of benzoxazoles to naturally occurring nucleic bases like adenine and guanine suggests that they can readily interact with biological macromolecules, offering a rationale for their diverse bioactivities. jocpr.com
Table 1: Potential Therapeutic Areas for Investigation
| Therapeutic Area | Potential Mechanisms of Action |
| Oncology | Inhibition of kinases, interaction with DNA, induction of apoptosis |
| Infectious Diseases | Disruption of microbial cell wall synthesis, inhibition of viral replication enzymes |
| Inflammatory Diseases | Modulation of cytokine production, inhibition of inflammatory enzymes (e.g., COX) |
| Neurological Disorders | Interaction with neurotransmitter receptors or enzymes involved in neuro-inflammation |
Development of Advanced Delivery Systems for Research Probes and Tools
To enhance the utility of this compound as a research tool, the development of advanced delivery systems is paramount. Such systems can improve solubility, stability, and target-site accumulation, which are critical for both in vitro and in vivo studies.
Liposomal Formulations: Encapsulating the compound within liposomes could enhance its bioavailability and reduce potential off-target effects. Liposomes are versatile carriers that can be modified with targeting ligands to direct the compound to specific cell types or tissues.
Nanoparticle-Based Systems: Polymeric or inorganic nanoparticles offer another promising avenue for delivery. These systems can be engineered for controlled release and can be co-loaded with imaging agents to track the compound's distribution in real-time. The synthesis of benzoxazole derivatives has itself been facilitated by the use of nanoparticles as catalysts, indicating a synergy between these fields.
These advanced delivery systems would not only be beneficial for potential therapeutic applications but would also be invaluable in basic research for precise spatial and temporal control over the compound's activity.
Integration with Omics Technologies for a Systems-Level Understanding
A systems-level understanding of the biological effects of this compound can be achieved through its integration with various "omics" technologies. This approach moves beyond a single-target focus to provide a holistic view of the compound's impact on cellular networks.
Genomics: Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles in response to the compound, offering insights into the cellular pathways it modulates.
Proteomics: Chemoproteomic approaches, such as activity-based protein profiling (ABPP), can be employed to identify the direct protein targets of the compound within the complex cellular environment. nih.gov This is particularly useful for identifying novel or unexpected binding partners.
Metabolomics: By analyzing the global metabolic changes within a cell or organism after exposure to the compound, metabolomics can elucidate its effects on metabolic pathways and identify potential biomarkers of its activity.
The integration of these multi-omics datasets will be instrumental in building comprehensive models of the compound's mechanism of action and in identifying potential on- and off-target effects.
Potential as a Chemical Probe for Elucidating Biological Pathway Dysregulation
A well-characterized small molecule with a specific mechanism of action can serve as a powerful chemical probe to dissect complex biological processes. nih.govyoutube.com Should this compound be found to have a selective and potent interaction with a specific biological target, it could be developed into such a probe.
For example, if the compound is found to selectively inhibit a particular enzyme, it could be used to study the role of that enzyme in various disease models. Furthermore, the benzoxazole scaffold's inherent fluorescent properties could be exploited. periodikos.com.brperiodikos.com.br With appropriate chemical modification, it could be transformed into a fluorescent probe for imaging its target within living cells, providing valuable spatiotemporal information about the biological pathway .
The development of such a chemical probe would be a significant contribution to chemical biology, enabling researchers to perturb and study biological systems with high precision.
Ethical Considerations in Basic Biological Research Involving Chemical Compounds
The investigation of any new chemical entity must be guided by a strong ethical framework. upenn.edu Key ethical considerations in the basic biological research of this compound include:
Responsible Innovation: Researchers have a responsibility to consider the potential dual-use nature of their work and to conduct their research in a manner that minimizes risks to public health and the environment. nih.govsolubilityofthings.com
Animal Welfare: When animal studies are necessary, they must be conducted in accordance with the principles of the 3Rs: Replacement, Reduction, and Refinement. All protocols should be subject to rigorous ethical review.
Data Integrity and Transparency: The honest and transparent reporting of all research findings, including negative results, is essential for the integrity of the scientific process. upenn.edu
Intellectual Property and Benefit Sharing: As research progresses, considerations around patenting and the equitable sharing of any potential benefits that may arise from the research are important.
Adherence to these ethical principles is fundamental to ensuring that the pursuit of scientific knowledge is conducted responsibly and for the betterment of society.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, analogs like 1-(2,5-dimethoxyphenyl)propan-1-ol derivatives are prepared using NaBH₄ or NaBH(OAc)₃ as reducing agents in solvents like DCE or MeOH . Optimization includes adjusting stoichiometry (e.g., 1.5–2.0 equivalents of reducing agent), monitoring reaction time via TLC/HPLC, and isolating the hydrochloride salt using HCl/Et₂O. Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the benzoxazole aromatic protons (δ 7.5–8.5 ppm) and the methanamine -CH₂- group (δ 3.0–3.5 ppm). The hydrochloride salt typically downshifts NH₂ protons to δ 5.5–6.5 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, analogs like (+)-40 show HRMS (ESI) m/z calculated as 386.1743, observed as 386.1745 .
- XRD : Crystallize the compound and analyze unit cell parameters to confirm stereochemistry and salt formation.
Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Handling : Use gloves (nitrile), safety goggles, and a lab coat. Avoid inhalation by working in a fume hood. For spills, neutralize with sodium bicarbonate and collect with inert absorbents .
- Storage : Keep in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel). Stability studies suggest degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How does the electronic nature of substituents on the benzoxazole ring influence the compound’s pharmacological activity, and how can this be systematically studied?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at the 4-position of benzoxazole. Evaluate activity via receptor-binding assays (e.g., serotonin 2C receptor agonism for antipsychotic potential) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate substituent Hammett constants (σ) with binding affinity (ΔG). For example, fluorinated analogs show enhanced CNS penetration due to increased lipophilicity (logP ~2.5) .
Q. What mechanistic insights explain byproduct formation during the synthesis of this compound, and how can these be minimized?
- Methodological Answer :
- Byproduct Analysis : Common byproducts include unreacted aldehyde intermediates (detected via GC-MS) or over-reduced amines. For example, using excess NaBH(OAc)₃ in DCE may lead to N-alkylation side products .
- Mitigation : Optimize stoichiometry (≤1.2 equivalents of reducing agent), use inert atmospheres (N₂/Ar), and employ low-temperature (−10°C) conditions to suppress side reactions.
Q. How can researchers employ isotopic labeling (e.g., ¹⁵N, ²H) to study the metabolic pathways of this compound in vitro?
- Methodological Answer :
- Synthesis of Labeled Analogs : Replace NH₄Cl with ¹⁵NH₄Cl during reductive amination. For deuterated analogs, use D₂O as the solvent and NaBD₄ as the reducing agent .
- Metabolic Profiling : Incubate labeled compounds with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-HRMS. Quantify isotopic enrichment using software like XCMS .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar hydrochloride salts: How should researchers validate their data?
- Resolution : Melting points (e.g., 212–216°C for methoxamine HCl vs. 202–205°C for benzoxazole analogs) may vary due to polymorphism or hydration. Use differential scanning calorimetry (DSC) to identify polymorphic forms and report heating rates (e.g., 10°C/min) for reproducibility .
Q. Conflicting NMR assignments for benzoxazole derivatives: What strategies ensure accurate interpretation?
- Resolution : Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or ChemDraw). For ambiguous signals, perform 2D experiments (HSQC, HMBC) to resolve coupling patterns. For example, HMBC correlations confirm methanamine-CH₂ connectivity to benzoxazole-C5 .
Methodological Tables
Table 1 : Key Synthetic Parameters for Analogous Compounds
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| NaBH(OAc)₃ | DCE | 25 | 78 | 98.5% | |
| NaBH₄ | MeOH | 0 | 65 | 97.2% |
Table 2 : Spectroscopic Signatures of Core Functional Groups
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Benzoxazole C-H | 7.8–8.1 (d, J=8 Hz) | 148.5 (C=N) |
| Methanamine -CH₂- | 3.2–3.4 (m) | 42.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
